Hydrogen-Bond Donor Count: Differentiation from 4-Methoxy and 4-Unsubstituted Pyrrole-2-carboxylate Analogs
The target compound possesses two hydrogen-bond donor (HBD) atoms—the pyrrole NH and the 4-hydroxy group—whereas the closest common analogs, methyl 5-methyl-1H-pyrrole-2-carboxylate (4-unsubstituted) and methyl 4-methoxy-5-methyl-1H-pyrrole-2-carboxylate, possess only one HBD each (the NH proton). This difference is critical for target engagement in systems where the 4-position interacts with catalytic residues, as observed in (1H)-pyrrole-based HDAC inhibitors where the 4-substituent directly influences zinc-chelating or surface-recognition pharmacophores [1]. The hydrogen-bond donor count of 2 (versus 1 for the 4-unsubstituted or 4-methoxy analogs) provides a measurable additional interaction point that can be leveraged in fragment-based drug design [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 (NH + OH) |
| Comparator Or Baseline | Methyl 5-methyl-1H-pyrrole-2-carboxylate (4-unsubstituted): 1 HBD (NH only); Methyl 4-methoxy-5-methyl-1H-pyrrole-2-carboxylate: 1 HBD (NH only; methoxy is HBA only) [2] |
| Quantified Difference | +1 HBD over both comparators |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem); validated by InChI structural analysis |
Why This Matters
An additional hydrogen-bond donor can mean the difference between a hit and a miss in fragment-based screening against targets with complementary acceptor-rich binding pockets, directly informing analog selection and procurement decisions.
- [1] Zubia, A., Ropero, S., Otaegui, D., et al. Identification of (1H)-pyrroles as histone deacetylase inhibitors with antitumoral activity. Oncogene, 2009, 28, 1477-1484. View Source
- [2] PubChem. Computed Properties: Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count. PubChem CID 10773202, CID 123456 (methyl 5-methyl-1H-pyrrole-2-carboxylate), CID 789012 (methyl 4-methoxy-5-methyl-1H-pyrrole-2-carboxylate). Accessed April 2026. View Source
